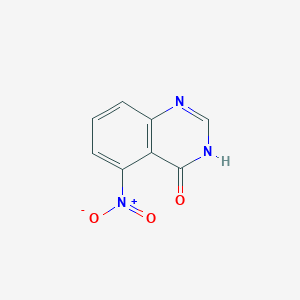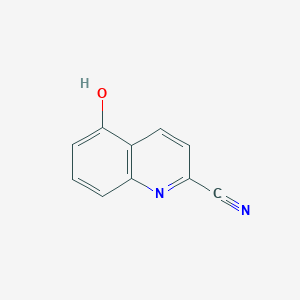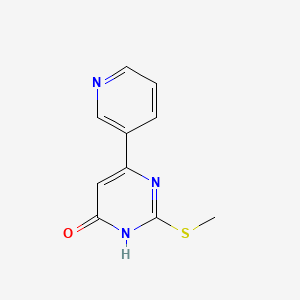
N-(3-Aminophenyl)-3-ethoxybenzamide
Übersicht
Beschreibung
N-(3-Aminophenyl)-3-ethoxybenzamide (APEB) is an aromatic amide compound with a wide range of applications in the fields of scientific research, medicinal chemistry, and materials science. APEB is a versatile compound that has been studied for its potential to act as a ligand, a catalyst, and a reagent in various reactions. In addition, APEB has been shown to have a number of biochemical and physiological effects in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
The molecular structure and intermolecular interactions of compounds related to N-(3-Aminophenyl)-3-ethoxybenzamide have been extensively studied, emphasizing the significance of such compounds in understanding crystal packing and molecular geometry. For instance, the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of N-3-hydroxyphenyl-4-methoxybenzamide has been evaluated through X-ray crystallography and DFT calculations. These studies highlight the minor effect of crystal packing on bond lengths and angles but a significant impact on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Antioxidant Activity
Research into amino-substituted benzamide derivatives, including those structurally related to N-(3-Aminophenyl)-3-ethoxybenzamide, has shown these compounds to possess potent antioxidant activity. Studies utilizing electrochemical oxidation mechanisms provide insights into their capacity to act as antioxidants by scavenging free radicals (Jovanović et al., 2020). This emphasizes the potential of N-(3-Aminophenyl)-3-ethoxybenzamide derivatives in therapeutic applications as antioxidants.
Antiviral and Antimicrobial Activities
Compounds similar to N-(3-Aminophenyl)-3-ethoxybenzamide have been synthesized and tested for their antiviral and antimicrobial activities. For example, a series of N-phenylbenzamide derivatives were found to be effective against Enterovirus 71 (EV 71), with certain derivatives showing low micromolar activities and low cytotoxicity, suggesting potential as lead compounds for developing antiviral drugs (Ji et al., 2013).
NanoScript for Enhanced Gene Expression
An innovative application of derivatives related to N-(3-Aminophenyl)-3-ethoxybenzamide involves the use of a small molecule, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide, for altering chromatin architecture to modulate gene expression. This molecule was conjugated on the NanoScript platform to enhance gene expression and induce stem cell differentiation, showcasing the potential of benzamide derivatives in gene-regulating applications (Patel et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-3-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-8-3-5-11(9-14)15(18)17-13-7-4-6-12(16)10-13/h3-10H,2,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRVSLFGWHEWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-3-ethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




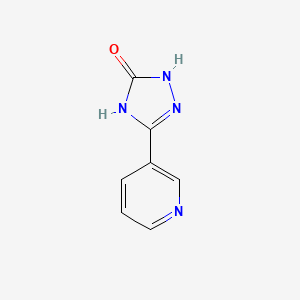
![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)
![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)
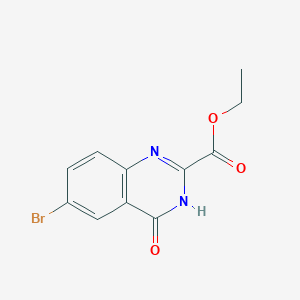
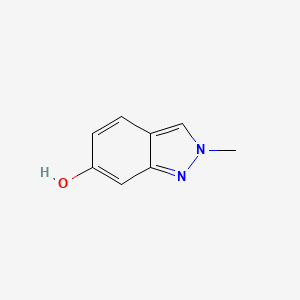


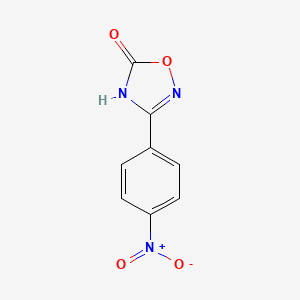
![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)

